

Application Notes and Protocols for Long-Term Sativex (Nabiximols) Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established protocols for conducting long-term safety and efficacy studies of **Sativex** (nabiximols), an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). The primary indication explored in these protocols is the treatment of moderate to severe spasticity in patients with multiple sclerosis (MS).

Introduction

Sativex is an endocannabinoid system modulator approved for the symptomatic relief of spasticity in MS patients who have not responded adequately to other anti-spasticity medications.[1][2][3][4] Long-term studies are crucial to understanding the sustained safety and efficacy profile of **Sativex** in a real-world setting. These protocols are designed to guide researchers in setting up and conducting robust long-term observational and interventional studies.

Quantitative Data Summary

The following tables summarize key quantitative data from long-term studies of **Sativex**, providing insights into its long-term safety and efficacy.

Table 1: Long-Term Safety Profile of **Sativex** in Multiple Sclerosis Patients



Adverse Event Category	Incidence Rate	Study Type	Reference	
Common Treatment- Related Adverse Events (>10%)				
Dizziness	24.7%	Open-label trial	[5]	
Fatigue	12.3%	Open-label trial	[5]	
Common Treatment- Related Adverse Events (Post- Marketing)				
Dizziness	2.3%	Observational Registry	[6]	
Fatigue	1.7%	Observational Registry	[6]	
Serious Adverse Events				
Any Serious AE	3.4%	Open-label trial	[5]	
Psychiatric AEs of clinical significance	6%	Observational Registry	[6]	
Falls requiring medical attention	6%	Observational Registry	[6]	
Suicidality	2%	Observational Registry	[6]	

Table 2: Long-Term Efficacy and Treatment Continuation of **Sativex**



Efficacy/Continuati on Metric	Result	Study Type	Reference
Patient-Reported Spasticity Improvement			
Mean reduction in 0- 10 NRS score at 4 weeks	24.6%	Real-world evidence study	[2]
Mean reduction in 0- 10 NRS score at 18 months (in continuers)	33.9%	Real-world evidence study	[2]
Patients achieving ≥20% improvement in NRS score at 4 weeks	76.8%	Real-world evidence study	[2]
Adjusted mean change in NRS from baseline (Sativex vs. Placebo)	-1.30 vs0.97	Meta-analysis	[7][8]
Treatment Discontinuation			
Withdrawal rate in the first year	36%	Open-label trial	[5]
- Due to Adverse Events	14%	Open-label trial	[5]
- Due to Lack of Efficacy	9%	Open-label trial	[5]
Permanent discontinuation rate	32%	Observational Registry	[6]
- Due to Lack of Effectiveness	~33% of discontinuers	Observational Registry	[6]



- Due to Adverse Events	~25% of discontinuers	Observational Registry	[6]
Treatment Continuation			
Patients continuing treatment at 12 months	60.5%	Observational Study	
Patients continuing treatment (overall)	60%	Observational Registry	[6]
Patients reporting worthwhile benefit	83%	Observational Registry	[6]

Experimental Protocols Long-Term Open-Label Efficacy and Safety Study Protocol

This protocol outlines a prospective, open-label, multicenter study to evaluate the long-term safety and efficacy of **Sativex** in patients with moderate to severe MS spasticity.

3.1.1. Patient Population:

- Inclusion Criteria:
 - Adults (≥18 years) with a confirmed diagnosis of Multiple Sclerosis.
 - Moderate to severe spasticity (a score of ≥4 on a 0-10 Numerical Rating Scale).
 - Inadequate response to other anti-spasticity medications.
 - Demonstrated a clinically significant improvement in spasticity-related symptoms during an initial 4-week trial of Sativex (e.g., ≥20% improvement on the spasticity NRS).[9]
- Exclusion Criteria:







- History of severe psychiatric disorders.
- Known or suspected allergy to cannabinoids or other components of Sativex.[10]
- Pregnancy or breastfeeding.[4]

3.1.2. Treatment and Dosing:

- Sativex is administered as an oromucosal spray.
- Patients self-titrate their dose to achieve optimal symptom relief with minimal side effects.[5]
- The number of sprays per day is recorded by the patient in a diary. The maximum recommended dose is 12 sprays per day.[4]

3.1.3. Schedule of Assessments:



Assessmen t	Baseline (Week 0)	Week 4	Week 12	Every 12 Weeks Thereafter	End of Study/ Withdrawal
Informed Consent	Х				
Demographic s & Medical History	X				
Physical & Neurological Examination	Х	X	Χ		
Spasticity Assessment (0-10 NRS)	X	Х	Х	X	X
Adverse Event Monitoring	X	X	Х	X	X
Concomitant Medication Review	×	×	Х	Х	X
Patient Global Impression of Change (PGIC)	X	X	X	X	
Clinician Global Impression of Change (CGIC)	X	X	X	X	

3.1.4. Efficacy and Safety Endpoints:



- Primary Efficacy Endpoint: Change from baseline in the patient-reported 0-10 Numerical Rating Scale (NRS) for spasticity.
- Secondary Efficacy Endpoints:
 - Responder analysis (proportion of patients achieving ≥30% improvement in NRS score).
 [11]
 - Patient and Clinician Global Impression of Change (PGIC and CGIC).
 - Changes in spasticity-related symptoms (e.g., pain, sleep disturbances, bladder dysfunction) assessed via validated scales.[12]
- Safety Endpoints:
 - Incidence, severity, and causality of adverse events (AEs).
 - Incidence of serious adverse events (SAEs).
 - Withdrawal rates due to AEs.

3.1.5. Statistical Analysis Plan:

- The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
- Changes in NRS scores from baseline to each follow-up visit will be analyzed using a mixedmodel for repeated measures (MMRM).
- Responder rates will be analyzed using logistic regression.
- Safety data will be summarized descriptively.

Post-Marketing Observational Safety Registry Protocol

This protocol describes a multicenter, observational program to evaluate the long-term safety of **Sativex** in a real-world clinical setting.[6][13]

3.2.1. Patient Population:



• Patients prescribed **Sativex** for MS spasticity as per the approved indication.

3.2.2. Data Collection:

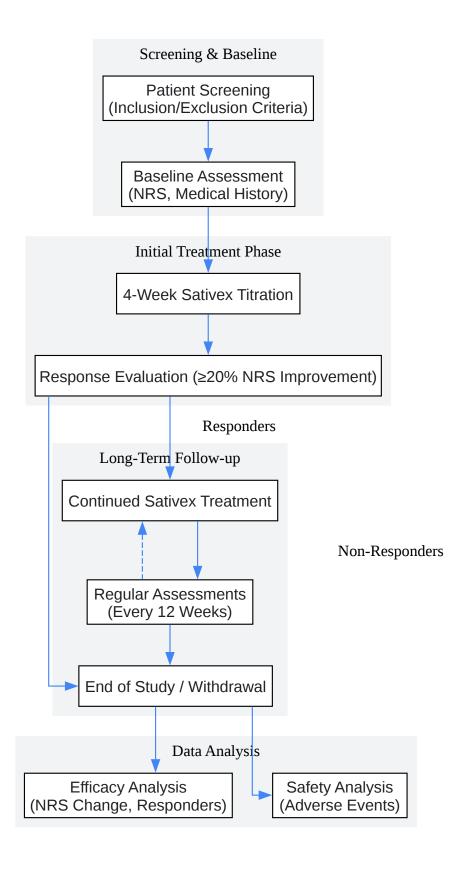
- Data is collected by prescribing physicians via electronic Case Report Forms (eCRFs) at regular intervals (e.g., every 6 months).[13]
- Data to be collected includes:
 - Patient demographics.
 - Sativex dosage (average daily sprays).
 - Duration of treatment.
 - Clinically significant adverse events.
 - Events of special interest (e.g., psychiatric events, falls, changes in driving ability).[6][13]
 - Reasons for treatment discontinuation.[6]

3.2.3. Safety Endpoints:

- Incidence rates of adverse events.
- Incidence of events of special interest.
- Analysis of risk factors for adverse events.

Mandatory Visualizations Experimental Workflow



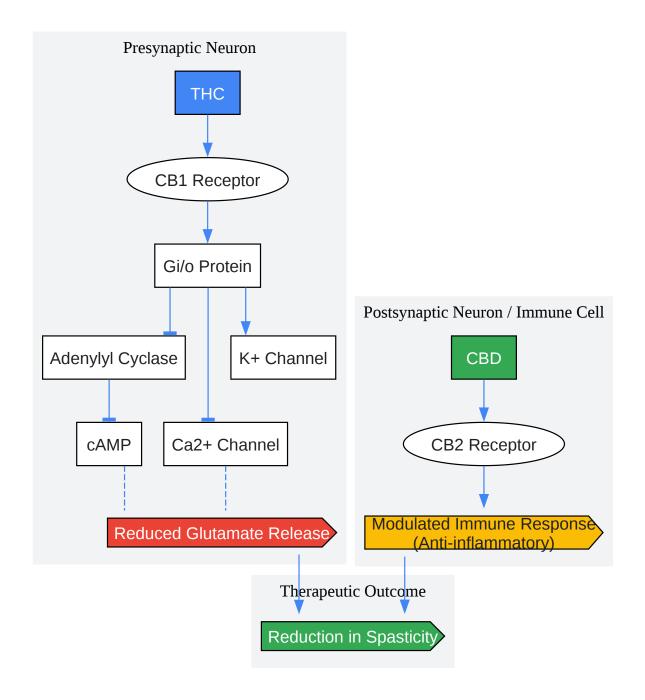


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Caption: Workflow for a long-term **Sativex** efficacy and safety study.



Sativex Mechanism of Action Signaling Pathway



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Caption: Simplified signaling pathway for the mechanism of action of **Sativex**.



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